molecular formula C19H22N4O4S B3020320 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1169960-76-2

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B3020320
CAS RN: 1169960-76-2
M. Wt: 402.47
InChI Key: KCYFAALELAVVGW-UHFFFAOYSA-N
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Description

The compound “N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide” is part of a series of acetamide ethers that have been discovered and characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This compound has been identified through lead optimization efforts, and it has been paired with a novel sulfone-based head group to create a potent and selective GIRK1/2 activator .


Synthesis Analysis

The synthesis of this compound involved the coupling of a new ether-based scaffold with a previously identified N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl) head group . This resulted in the creation of a new class of GIRK1/2 activators . The synthetic chemistry work was performed by a team of researchers .


Molecular Structure Analysis

The molecular structure of this compound includes a unique ether-based scaffold and a sulfone-based head group . This structure has been identified as a potent and selective GIRK1/2 activator .

Scientific Research Applications

G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation

The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in modulating cellular excitability and are involved in various physiological processes. Specifically, GIRK1/2 channels are widely expressed in the brain and peripheral tissues. Researchers have identified a potent and selective activator within this compound class, which could have implications for conditions such as pain perception, epilepsy, reward/addiction, and anxiety .

Synthetic Approaches and Diversification

The compound’s synthetic pathways and diversification strategies are essential for drug development. Researchers have explored rapid synthetic approaches to related molecules, including thiadiazole-based compounds. Understanding the synthetic feasibility and scalability of this compound class is crucial for further exploration .

properties

IUPAC Name

N-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S/c1-13-9-17(23(21-13)16-7-8-28(26,27)12-16)20-19(25)14-10-18(24)22(11-14)15-5-3-2-4-6-15/h2-6,9,14,16H,7-8,10-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCYFAALELAVVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2CC(=O)N(C2)C3=CC=CC=C3)C4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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